molecular formula C11H11NO6 B8781196 Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No. B8781196
M. Wt: 253.21 g/mol
InChI Key: YADSPBSXORXNIP-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 2, to a solution of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (1.42 g, 6.8 mmol) and Ac2O (3 mL), in AcOH (15 mL) was dropped fuming nitric acid (1 mL). The reaction was heated at 50° C. for 2 hours, to afford ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate as a solid (1.720 g, 99%). 1H NMR (300 MHz, CDCl3) δ 7.51 (s, 1H), 7.18 (s, 1H), 4.36 (m, 6H), 1.33 (t, 3H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:9]=[CH:10][C:2]1=2.CC(OC(C)=O)=O.[N+:23]([O-])([OH:25])=[O:24]>CC(O)=O>[N+:23]([C:9]1[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][C:3]2[O:4][CH2:5][CH2:6][O:1][C:2]=2[CH:10]=1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
O1C2=C(OCC1)C=C(C=C2)C(=O)OCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCCO2)C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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